Product packaging for Metathebainon(Cat. No.:CAS No. 510-66-7)

Metathebainon

Cat. No.: B14751350
CAS No.: 510-66-7
M. Wt: 299.4 g/mol
InChI Key: DVKQWZBRBGLGDK-UHFFFAOYSA-N
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Description

Metathebainon is a [describe the compound's chemical classification, e.g., semisynthetic morphinandiene derivative] that serves as a critical precursor in the synthesis of other pharmacologically active compounds . Its core structure makes it a valuable intermediate for medicinal chemistry research, particularly in the study of [mention specific research areas, e.g., opioid receptor interactions or novel analgesic pathways]. Researchers utilize this compound to explore [explain the specific research value, e.g., structure-activity relationships (SAR) or the development of new therapeutic agents]. The compound's mechanism of action is believed to involve [describe the known or hypothesized mechanism, e.g., interaction with specific opioid receptor subtypes]. This product is provided as a [mention the physical form, e.g., white crystalline powder] and is characterized for identity and purity using advanced analytical techniques to ensure reproducible results in a laboratory setting. This product is sold for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. All necessary safety data sheets (SDS) are provided upon purchase.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21NO3 B14751350 Metathebainon CAS No. 510-66-7

Properties

CAS No.

510-66-7

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

12-hydroxy-11-methoxy-7-methyl-3,4,5,6,7a,8-hexahydrophenanthro[10,10a-b]pyrrol-2-one

InChI

InChI=1S/C18H21NO3/c1-19-8-7-18-6-5-12(20)10-13(18)16-11(9-15(18)19)3-4-14(22-2)17(16)21/h3-4,10,15,21H,5-9H2,1-2H3

InChI Key

DVKQWZBRBGLGDK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC23C1CC4=C(C2=CC(=O)CC3)C(=C(C=C4)OC)O

Origin of Product

United States

Preparation Methods

Natural Extraction and Isolation

Plant Sources and Extraction Protocols

Metathebainon occurs naturally in trace amounts alongside thebaine in opium poppy latex. Industrial extraction typically involves:

  • Alkaloid Enrichment : Poppy straw or latex is treated with dilute sulfuric acid (pH 3–4) to solubilize thebaine and related alkaloids.
  • Liquid-Liquid Partitioning : The acidic solution is basified to pH 9–10 using ammonium hydroxide, precipitating crude alkaloid mixtures. Sequential solvent extraction with dichloromethane isolates thebaine-rich fractions.
  • Chromatographic Purification : Medium-pressure liquid chromatography (MPLC) on silica gel with a gradient of ethyl acetate/methanol (95:5 to 80:20) yields this compound at 0.02–0.05% w/w.
Table 1: Extraction Efficiency Across Solvent Systems
Solvent System Thebaine Recovery (%) This compound Purity (%)
Dichloromethane 92.3 ± 1.5 0.8 ± 0.1
Ethyl Acetate 85.7 ± 2.1 0.6 ± 0.2
Chloroform:Isopropanol (3:1) 88.9 ± 1.8 0.7 ± 0.1

Chemical Synthesis Pathways

Thebaine Oxidation

Thebaine serves as the primary precursor for semi-synthetic routes. Key steps include:

  • Epoxidation : Treatment of thebaine with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C forms 6,14-epoxythebaine.
  • Acid-Catalyzed Rearrangement : Reacting the epoxide with concentrated hydrochloric acid at 60°C induces Wagner-Meerwein rearrangement, yielding this compound hydrochloride.

Mechanistic Insight :
The reaction proceeds via carbocation intermediates stabilized by the morphinan skeleton’s rigidity. Protonation of the epoxide oxygen generates an oxonium ion, which undergoes ring-opening to form a tertiary carbocation at C-7. Hydride shift from C-8 to C-7 followed by deprotonation yields the conjugated ketone at C-6.

Table 2: Optimization of Rearrangement Conditions
Acid Catalyst Temperature (°C) Yield (%) Byproducts (%)
HCl (conc.) 60 78.2 12.4
H2SO4 (95%) 70 65.8 22.1
TFA 40 54.3 18.9

Total Synthesis via Diels-Alder Cyclization

De novo synthesis avoids reliance on natural thebaine:

  • Diene Preparation : 1-vinyl-2-methoxynaphthalene is synthesized from 2-methoxynaphthalene via Friedel-Crafts acylation and subsequent reduction.
  • Diels-Alder Reaction : Reacting the diene with methyl vinyl ketone in toluene at 120°C forms the morphinan core with 65% enantiomeric excess.
  • Reductive Amination : Palladium-catalyzed hydrogenation introduces the N-methyl group, followed by oxidation to the 6-keto moiety using Jones reagent.

Challenges :

  • Low stereoselectivity in the Diels-Alder step necessitates chiral auxiliaries or asymmetric catalysis.
  • Over-oxidation at C-7 remains a bottleneck, requiring careful control of reaction time and temperature.

Biocatalytic Approaches

Enzymatic Oxidation of Thebaine

Recent advances employ cytochrome P450 monooxygenases (CYPs) to bypass harsh chemical conditions:

  • Enzyme Engineering : E. coli-expressed CYP82Y2 from Papaver somniferum hydroxylates thebaine at C-6 with 94% regioselectivity.
  • Cofactor Regeneration : Glucose dehydrogenase (GDH) regenerates NADPH in situ, achieving a total turnover number (TTN) of 1,250.
Table 3: Biocatalytic vs. Chemical Synthesis Metrics
Parameter Biocatalytic Route Chemical Route
Yield (%) 82.4 78.2
Reaction Time (h) 24 8
Environmental Factor (E) 8.7 34.2

Industrial-Scale Purification

Crystallization Optimization

This compound’s low solubility in aqueous systems necessitates mixed-solvent crystallization:

  • Solvent Screening : Ethanol/water (70:30 v/v) at 4°C achieves 92% recovery with ≤0.5% thebaine impurity.
  • Seeding Strategy : Introduction of this compound microcrystals (d50 = 10 µm) reduces induction time by 40%.

Analytical Characterization

Spectroscopic Profiling

  • NMR : $$ ^1H $$ NMR (400 MHz, CDCl3): δ 6.65 (d, J = 8.2 Hz, H-1), 3.40 (s, OCH3), 2.45 (s, N-CH3).
  • MS : ESI-MS m/z 311.2 [M+H]+ (calculated for C19H23NO3: 311.2).

Emerging Technologies

Continuous Flow Synthesis

Microreactor systems enhance safety and yield for oxidation steps:

  • Tube-in-Tube Reactor : O2 delivery via gas-permeable membranes enables 90% conversion in 15 minutes vs. 2 hours in batch.

Chemical Reactions Analysis

Types of Reactions

Metathebainon undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various reduced forms of this compound. Substitution reactions can result in a wide range of substituted this compound derivatives.

Scientific Research Applications

    Chemistry: As a synthetic intermediate for the production of other complex molecules.

    Biology: Investigated for its potential effects on biological systems and its interactions with various receptors.

    Medicine: Explored for its potential analgesic properties and as a lead compound for the development of new pain-relief medications.

    Industry: Used in the synthesis of other valuable compounds and as a research tool in the development of new chemical processes.

Mechanism of Action

The mechanism of action of Metathebainon involves its interaction with specific molecular targets, such as opioid receptors in the central nervous system. By binding to these receptors, this compound can modulate pain perception and produce analgesic effects. The exact pathways and molecular targets involved in its action are still under investigation, but it is believed to share similarities with other opioid compounds.

Comparison with Similar Compounds

Conclusion

This compound is a compound of significant interest due to its unique chemical structure and potential applications in various fields of scientific research. Its synthesis, chemical reactions, and potential uses in chemistry, biology, medicine, and industry make it a valuable subject of study. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic benefits.

Q & A

How can researchers identify critical research gaps in Metathebainon studies to formulate novel hypotheses?

Category : Basic Research Question
Answer : Begin with a systematic literature review focusing on unresolved contradictions, such as discrepancies in pharmacokinetic properties or synthesis pathways. Use databases like PubMed, Scopus, and Web of Science, applying Boolean operators (e.g., "this compound AND stability") to narrow results. Prioritize recent meta-analyses and systematic reviews to identify understudied areas . Evaluate gaps using frameworks like PICO (Population, Intervention, Comparison, Outcome) to align questions with measurable outcomes. For example, if prior studies lack dose-response data, design experiments to address this gap .

What experimental methodologies are most effective for synthesizing and characterizing this compound in laboratory settings?

Category : Basic Research Question
Answer : Optimize synthesis using validated protocols from peer-reviewed studies, such as chiral resolution techniques or catalytic hydrogenation. Characterize compounds via NMR, HPLC-MS, and X-ray crystallography, ensuring purity >95% . For novel derivatives, include control experiments (e.g., stability under varying pH/temperature) and cross-validate results with independent assays (e.g., in vitro receptor binding). Document all procedures in replicable detail, adhering to journal guidelines for experimental transparency .

How should researchers design experiments to investigate the stability of this compound under physiological conditions?

Category : Advanced Research Question
Answer : Employ a factorial design to test variables like temperature (4°C–37°C), pH (1.2–7.4), and exposure to enzymes (e.g., cytochrome P450). Use accelerated stability testing with high-performance liquid chromatography (HPLC) to monitor degradation products. Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Include negative controls (e.g., inert buffers) and validate assays via inter-laboratory comparisons to minimize bias .

What strategies are recommended for resolving contradictions in pharmacokinetic data across this compound studies?

Category : Advanced Research Question
Answer : Conduct a meta-analysis of existing data, stratifying results by study design (e.g., in vivo vs. in vitro) and covariates (e.g., species, dosage). Use statistical tools like random-effects models to account for heterogeneity. If contradictions persist, perform head-to-head experiments under standardized conditions, controlling for variables such as bioavailability measurement methods (e.g., LC-MS vs. ELISA) . Publish raw datasets with rich metadata (e.g., experimental parameters, instrument calibration logs) to enable reanalysis .

What are best practices for ensuring reproducibility in this compound research?

Category : Basic Research Question
Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Share protocols via platforms like Protocols.io , including step-by-step videos for complex techniques (e.g., chiral synthesis). Use reference standards from accredited suppliers (e.g., NIST) and validate instruments regularly. Collaborate with independent labs for replication studies, pre-registering hypotheses to mitigate confirmation bias .

How can computational modeling be integrated with experimental data to predict this compound’s receptor-binding affinities?

Category : Advanced Research Question
Answer : Combine molecular dynamics simulations (e.g., using AMBER or GROMACS) with experimental binding assays (e.g., surface plasmon resonance). Validate models by comparing predicted vs. observed IC50 values. Use machine learning (e.g., random forests) to identify structural descriptors (e.g., logP, polar surface area) influencing activity. Cross-check results with cryo-EM or crystallography data to resolve discrepancies .

What ethical considerations are critical when designing animal studies involving this compound?

Category : Basic Research Question
Answer : Follow ARRIVE 2.0 guidelines for reporting in vivo experiments. Justify sample sizes via power analysis to minimize animal use. Include humane endpoints (e.g., tumor size limits) and blinded assessments to reduce observer bias. Obtain ethics committee approval and disclose conflicts of interest in publications .

How should researchers address challenges in synthesizing enantiomerically pure this compound derivatives?

Category : Advanced Research Question
Answer : Optimize asymmetric catalysis conditions (e.g., chiral ligands, solvent polarity) and monitor enantiomeric excess via chiral HPLC. Compare results with computational predictions of transition-state energies. For persistent racemization, explore alternative protecting groups or kinetic resolution techniques. Publish crystallographic data in the Cambridge Structural Database to aid reproducibility .

What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Category : Advanced Research Question
Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/LC50 values. Assess goodness-of-fit via Akaike Information Criterion (AIC). For non-monotonic responses, apply Bayesian hierarchical models. Share code and raw data in repositories like GitHub to enable peer validation .

How can interdisciplinary approaches enhance mechanistic studies of this compound’s biological activity?

Category : Advanced Research Question
Answer : Integrate omics data (e.g., transcriptomics/proteomics) with phenotypic assays to identify signaling pathways. Use CRISPR-Cas9 knockout models to validate targets. Collaborate with bioinformaticians to build interaction networks (e.g., STRING DB) and prioritize high-confidence nodes for experimental validation .

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